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Compound of Interest

Compound Name:
5-formyl-N,N-dimethyl-1H-pyrrole-

2-carboxamide

CAS No.: 1384427-81-9

Cat. No.: B1379138

Get Quote

Executive Summary & Strategic Rationale
The introduction of a formyl group at the C5 position of the pyrrole ring is a pivot-point

transformation in medicinal chemistry. While the pyrrole ring is electron-rich and highly

susceptible to Electrophilic Aromatic Substitution (EAS), controlling regioselectivity between the

(C2/C5) and

(C3/C4) positions—and specifically targeting C5 when C2 is occupied—requires precise kinetic
control.

Why this matters:

Porphyrin Synthesis: C5-formylated pyrroles are essential precursors for dipyrromethanes

and porphyrins (e.g., in photodynamic therapy agents).

Drug Discovery: The C5-formyl group serves as a versatile handle for reductive aminations,

Knoevenagel condensations, and heterocycle ring closures (e.g., Sunitinib analogs).
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This guide details the Vilsmeier-Haack (VH) reaction, the industry gold standard for this

transformation, and introduces a Cyanuric Chloride (TCT) mediated protocol as a milder,

"green" alternative.

Mechanistic Principles & Regioselectivity
The Regioselectivity Challenge
Pyrrole is an uneven

-system. The electron density is highest at the

-positions (C2/C5).

Unsubstituted Pyrrole: C2 and C5 are degenerate. Formylation yields pyrrole-2-

carboxaldehyde.

2-Substituted Pyrrole: The existing group at C2 directs the incoming electrophile.

Electron Withdrawing Groups (EWG) at C2 (e.g., -COOMe): Deactivate the ring but

sterically direct the incoming formyl group to the distal

-position (C5).

Electron Donating Groups (EDG) at C2 (e.g., -Me): Activate the ring; formylation occurs

readily at C5.

The Vilsmeier-Haack Mechanism
The reaction utilizes

-dimethylformamide (DMF) and an activating agent (POCl

) to generate the electrophilic Chloroiminium Ion (Vilsmeier Reagent).[1][2][3]
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Figure 1: Mechanistic pathway of Vilsmeier-Haack Formylation targeting the C5 position.

Critical Safety Parameters (HSE)
WARNING: This reaction involves thermal hazards and corrosive intermediates.

Vilsmeier Reagent Stability: The formation of the chloroiminium ion (DMF + POCl

) is highly exothermic. It must be performed at 0°C. Runaway reactions can occur if POCl

is added too quickly at elevated temperatures.

Water Sensitivity: POCl

reacts violently with water to produce HCl and Phosphoric acid. All glassware must be oven-
dried.

Quenching: The hydrolysis step releases significant heat and HCl gas. Neutralization with

base (NaOAc or Na

CO

) generates CO

(foaming hazard).

Protocol A: Standard Vilsmeier-Haack Formylation
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Target: Synthesis of Methyl 5-formyl-1H-pyrrole-2-carboxylate Substrate: Methyl 1H-pyrrole-2-

carboxylate (C2 blocked by ester).

Reagents & Stoichiometry
Reagent Equiv. Role

Methyl 1H-pyrrole-2-

carboxylate
1.0 Substrate

POCl

(Phosphorus Oxychloride)
1.2 - 1.5 Activating Agent

DMF (Anhydrous) 5.0 - 10.0 Reagent & Solvent

1,2-Dichloroethane (DCE) (Optional) Co-solvent (if solubility is poor)

Sodium Acetate (aq) Excess Hydrolysis Buffer

Step-by-Step Procedure
Reagent Formation (0°C):

Charge anhydrous DMF (5.0 equiv) into a flame-dried 3-neck round-bottom flask under N

atmosphere.

Cool to 0°C using an ice/salt bath.

Add POCl

(1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Do not
allow internal temp to exceed 5°C.

Stir at 0°C for 30 minutes. The solution typically turns faint yellow/orange.

Substrate Addition:

Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in a minimum amount of DMF or

DCE.
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Add this solution dropwise to the Vilsmeier reagent at 0°C.

Reaction (Heating Phase):

Allow the mixture to warm to room temperature (RT).

Heat to 60–80°C for 2–4 hours.

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:3). The intermediate iminium salt often

stays at the baseline; the starting material should disappear.

Hydrolysis & Workup:

Cool the reaction mixture to RT.

Pour the mixture slowly into a beaker containing crushed ice and Sodium Acetate (3.0

equiv dissolved in water). Caution: Exothermic.

Stir vigorously for 1 hour. The pH should be adjusted to ~7–8. This step hydrolyzes the

iminium salt to the aldehyde.[1]

The product usually precipitates as a solid. Filter and wash with cold water.[4][5]

Alternative: If no precipitate, extract with EtOAc (3x), wash organic layer with brine, dry

over Na

SO

, and concentrate.

Purification:

Recrystallization from EtOH/Water or flash chromatography (SiO

, 0-30% EtOAc in Hexanes).

Protocol B: Green Alternative (TCT-Mediated)
Rationale: Cyanuric Chloride (TCT) is a solid, easier to handle than POCl
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, and generates the Vilsmeier reagent under milder conditions with less acidic waste.

Reagents
Cyanuric Chloride (TCT): 1.0 equiv

DMF: 5.0 equiv

Substrate: 1.0 equiv

Solvent: CH

Cl

(DCM) or Acetone

Procedure
Complex Formation: Dissolve TCT in DMF at 25°C. Stir for 10 minutes. A white suspension

(Vilsmeier-type complex) forms.

Addition: Add the pyrrole substrate dissolved in DCM.

Reaction: Stir at RT for 6–12 hours. (Heating is rarely required for activated pyrroles).

Workup: Add water to quench. Extract with DCM. The cyanuric acid byproduct is water-

soluble and removed in the aqueous wash.[5]

Process Workflow & Decision Logic
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Figure 2: Decision matrix for selecting the optimal formylation protocol.

Troubleshooting & Optimization
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Observation Root Cause Corrective Action

Low Yield / Tarring
Reaction temp too high;

Polymerization.

Reduce temp to 40°C or use

TCT method. Ensure N

atmosphere.

No Reaction
Vilsmeier reagent

decomposed.

Ensure POCl

is high quality (clear, not

yellow). Keep formation at 0°C.

Iminium Salt Persists Incomplete hydrolysis.

Increase hydrolysis time (up to

12h) or heat the aqueous

quench mixture slightly (40°C).

N-Formylation
NH proton is acidic; N-attack

competes.

Usually reversible. Vigorous

basic hydrolysis removes N-

formyl, leaving C-formyl.

Regio-isomers (C3/C4) Steric crowding at C5.

Unlikely for 2-substituted

pyrroles unless the 2-

substituent is extremely bulky

(e.g., t-Butyl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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